3-Bromo-4-fluorophenyl allyl ether
Overview
Description
“3-Bromo-4-fluorophenyl allyl ether” is a chemical compound with the molecular formula C12H8BrFO
. It has a molecular weight of 267.09
.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFc1ccc(Oc2cccc(Br)c2)cc1
. The average mass of the molecule is 267.094 Da
and the monoisotopic mass is 265.974243 Da
. Chemical Reactions Analysis
The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250 °C causes an intramolecular rearrangement to produce an o-allylphenol .Physical And Chemical Properties Analysis
“this compound” is a low-melting solid . It has a melting point of33-37° C
and a boiling point of 220° C (lit.) at 25 mmHg
. The refractive index is n20/D 1.5869
.
Scientific Research Applications
Synthesis and Material Science
3-Bromo-4-fluorophenyl allyl ether serves as a precursor in various synthetic pathways, particularly in the synthesis of polymers and organic electronics. For instance, allyl phenyl ethers have been utilized in the synthesis of novel potential dielectric materials for organic thin film transistors, showcasing their significance in the development of organic electronics. Such materials are synthesized through coupling reactions followed by self-assembly onto silicon surfaces, demonstrating their utility in creating monolayers for electronic applications (Sathyapalan et al., 2008). Additionally, the synthesis of 4-bromophenyl allyl ether through reactions involving allyl chloride and bromophenol has been explored, further highlighting the versatility of these compounds in chemical synthesis (Liu Run-shan, 2009).
Organic Chemistry and Catalysis
Research into the use of allyl ethers in organic chemistry, including their roles in catalysis and organic synthesis, is significant. For example, studies on allyl ether isomerization have led to the development of near-infrared fluorescent probes for tracking molecules in living systems, demonstrating the applicability of these compounds in biological imaging and diagnostics (Gong et al., 2022). The synthesis of fluorinated compounds, such as those containing allyl, acetyl, and bromo groups, has been explored for applications in creating nucleus-fluorinated aromatic polymers suitable for optical or membrane applications, showcasing the potential of this compound derivatives in material science (Tkachenko et al., 2013).
Environmental Studies
The investigation into the transformation products of brominated flame retardants in environmental samples has led to the identification of compounds related to this compound. These studies aim to understand the fate and transformation of such compounds in the environment, highlighting the importance of monitoring and characterizing brominated chemical products for environmental health and safety (Liu et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as diphenyl ethers, are often used in scientific research, particularly in the field of proteomics .
Mode of Action
It is known that the ether bond can potentially undergo cleavage under acidic or basic conditions. The bromo and fluoro substituents might participate in substitution reactions depending on the reaction conditions.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-fluoro-4-prop-2-enoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSJWCIOKOOCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256734 | |
Record name | 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
286836-27-9 | |
Record name | 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286836-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.